molecular formula C18H22N2O4 B2930067 (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797648-34-0

(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2930067
CAS No.: 1797648-34-0
M. Wt: 330.384
InChI Key: LRZTZRLZUULZBI-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound featuring an indole core substituted with a methoxy group at the 6-position and a spirocyclic structure incorporating a 1,5-dioxa-9-azaspiro[55]undecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is formed by reacting the indole derivative with a suitable spirocyclic precursor under conditions that promote spirocyclization, such as using a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the indole derivative with the spirocyclic moiety, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-14-4-3-13-11-16(19-15(13)12-14)17(21)20-7-5-18(6-8-20)23-9-2-10-24-18/h3-4,11-12,19H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZTZRLZUULZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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